![molecular formula C12H15Cl2NO B11971363 N-(2,4-dichlorophenyl)hexanamide CAS No. 303092-30-0](/img/structure/B11971363.png)
N-(2,4-dichlorophenyl)hexanamide
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Overview
Description
N-(2,4-dichlorophenyl)hexanamide is a chemical compound with the molecular formula C12H15Cl2NO and a molecular weight of 260.165 g/mol It is characterized by the presence of a hexanamide group attached to a 2,4-dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)hexanamide typically involves the reaction of 2,4-dichloroaniline with hexanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,4-dichloroaniline+hexanoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-dichlorophenyl)hexanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)hexanamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of enzymes essential for bacterial metabolism, such as glucose dehydrogenase. This inhibition disrupts the metabolic pathways of the bacteria, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)hexanamide
- N-(2,4-dichlorophenyl)decanamide
- 2,4-dichlorophenoxy-N-(2,3-dichlorophenyl)acetamide
Uniqueness
N-(2,4-dichlorophenyl)hexanamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
303092-30-0 |
---|---|
Molecular Formula |
C12H15Cl2NO |
Molecular Weight |
260.16 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)hexanamide |
InChI |
InChI=1S/C12H15Cl2NO/c1-2-3-4-5-12(16)15-11-7-6-9(13)8-10(11)14/h6-8H,2-5H2,1H3,(H,15,16) |
InChI Key |
VICBOHZBJQSBJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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